The synthesis of 8-Azidoethidium typically involves the modification of ethidium bromide through a series of chemical reactions. The most common method includes:
The synthesis can be summarized in the following steps:
This method allows for a relatively high yield of the desired product while minimizing side reactions.
The molecular structure of 8-Azidoethidium can be described as follows:
8-Azidoethidium participates in various chemical reactions, primarily due to its azido group and intercalating ability. Key reactions include:
The photochemical properties are particularly significant, as they enable researchers to label and track nucleic acids within biological systems. The mechanism typically involves:
The mechanism of action of 8-Azidoethidium primarily revolves around its ability to intercalate into nucleic acids. This process involves:
Experimental studies have shown that intercalation can lead to significant changes in DNA fluorescence properties, which can be quantitatively measured.
Relevant data include:
8-Azidoethidium has several important applications in scientific research:
8-Azidoethidium bromide (commonly abbreviated as EMA), systematically named 3-amino-8-azido-5-ethyl-6-phenylphenanthridinium bromide, is a heterocyclic organic compound derived from the classic DNA intercalator ethidium bromide. Its molecular formula is C₂₁H₁₈BrN₅, with a molecular weight of 420.31 g/mol (CAS No. 58880-05-0) [3] [9]. Structurally, it features:
Table 1: Key Physicochemical Properties of 8-Azidoethidium
Property | Value/Characteristics |
---|---|
Molecular Formula | C₂₁H₁₈BrN₅ |
Molecular Weight | 420.31 g/mol |
Spectral Absorption (λₘₐₓ) | ~480 nm (similar to ethidium bromide) |
Fluorescence Emission | Quenched upon azide photoconversion |
Reactivity | UV-activatable nitrene generation (300–365 nm light) |
The azide group imparts unique photochemical behavior: Upon UV/visible light exposure (300–365 nm), it forms a highly reactive singlet nitrene or didehydroazepine intermediate, enabling covalent crosslinking with adjacent nucleotides. Crucially, this photoreactivity coexists with retained intercalative capacity, allowing preliminary nucleic acid binding before photoactivation [5] [9].
EMA emerged in the mid-1970s amid efforts to develop molecular probes for mitochondrial DNA (mtDNA). Researchers sought agents capable of:
A pivotal 1977 study (published in Mutation Research) systematically compared mutagenicity of azido-ethidium analogs in Saccharomyces cerevisiae, establishing EMA’s utility for generating "petite mutants" – yeast strains with mtDNA deletions. This confirmed its mtDNA-specific labeling without nuclear genotoxicity, distinguishing it from parent ethidium bromide [9]. Subsequent refinements focused on synthetic purity, confirming that the 8-azido substitution minimized steric hindrance to intercalation while retaining photoreactivity [6].
Photoaffinity labeling (PAL) exploits light-activated covalent bond formation to capture transient biomolecular interactions. EMA excels in PAL targeting nucleic acids due to its dual-function mechanism:
Step 1: Intercalative Binding
EMA reversibly inserts its planar phenanthridinium ring between DNA base pairs, analogous to ethidium bromide. This pre-association positions the azide group in proximity to nucleobases, priming it for site-specific crosslinking [9].
Step 2: Photoactivation and Crosslinking
UV irradiation (300–365 nm) cleaves the azide (–N₃) group, generating a nitrene radical or didehydroazepine. This electrophile attacks C–H bonds in adjacent deoxyribose or bases (e.g., C8 of guanine), forming stable adducts [5] [6].
Table 2: Key Applications of 8-Azidoethidium in Research
Application Domain | Experimental Use | Significance |
---|---|---|
Mitochondrial Genomics | Covalent labeling of mtDNA in intact organelles | Enabled isolation of mtDNA-protein complexes; mapped replication sites |
Viability Assays | Discrimination of membrane-compromised cells (dead cells) in mixtures | EMA⁺ penetrates only dead cells; photo-crosslinking blocks PCR amplification |
Protein-DNA Interactions | Identification of transcription factors bound to promoter regions | DNA-templated PAL captures transient protein-DNA complexes [10] |
Notably, EMA’s membrane impermeability underpins its role in viability PCR: It exclusively enters dead cells with compromised membranes, intercalates into DNA, and upon photoactivation, forms covalent adducts that inhibit DNA polymerase during PCR. This selectively amplifies DNA from intact (live) cells [9]. Recent innovations combine EMA with high-throughput sequencing to profile viable pathogens in clinical samples, enhancing signal-to-noise ratios in metagenomic studies [9].
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